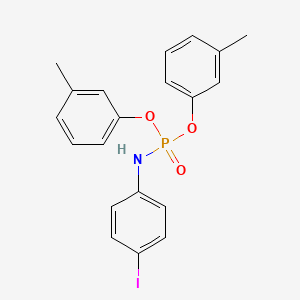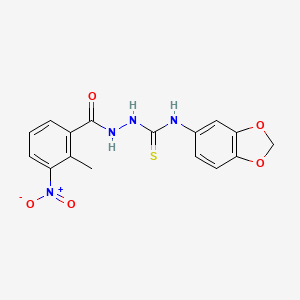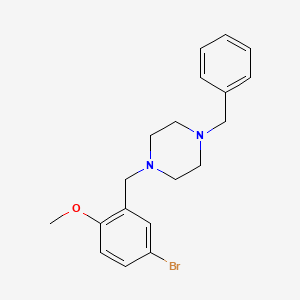
bis(3-methylphenyl) (4-iodophenyl)amidophosphate
描述
Bis(3-methylphenyl) (4-iodophenyl)amidophosphate, also known as IMPY, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of IMPY is a complex process that involves several steps, and its mechanism of action is not yet fully understood. However, recent research has shed light on its biochemical and physiological effects, which have made it an attractive compound for use in laboratory experiments.
作用机制
The mechanism of action of bis(3-methylphenyl) (4-iodophenyl)amidophosphate is not yet fully understood. However, recent research has shown that this compound can bind to certain proteins and peptides in the body, which can affect their function. For example, this compound can bind to amyloid beta peptides and inhibit their aggregation, which is thought to be a key step in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. For example, it can bind to certain proteins and peptides, which can affect their function. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
实验室实验的优点和局限性
Bis(3-methylphenyl) (4-iodophenyl)amidophosphate has several advantages for use in laboratory experiments. It is a highly specific compound that can bind to certain proteins and peptides with high affinity. It is also relatively easy to synthesize, which makes it a cost-effective compound for use in research.
However, there are also limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to interpret experimental results. It may also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on bis(3-methylphenyl) (4-iodophenyl)amidophosphate. One area of interest is the development of new Alzheimer's disease therapies based on the compound's ability to inhibit amyloid beta aggregation. Another area of interest is the development of new cancer therapies based on the compound's ability to inhibit cell proliferation.
Further research is also needed to fully understand the mechanism of action of this compound and its potential off-target effects. This will be important for the development of safe and effective therapies based on the compound.
科学研究应用
Bis(3-methylphenyl) (4-iodophenyl)amidophosphate has been studied extensively for its potential use in various scientific research applications, including Alzheimer's disease, cancer, and neurodegenerative disorders. Recent studies have shown that this compound can bind to amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. This binding can inhibit the formation of amyloid beta aggregates, which are thought to be toxic to neurons.
This compound has also been studied for its potential use in cancer treatment. Recent research has shown that this compound can inhibit the growth of cancer cells by binding to certain proteins involved in cell proliferation. This makes it a promising compound for the development of new cancer therapies.
属性
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19INO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVHBASDIHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)I)OC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19INO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4740330.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B4740343.png)
![2-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4740344.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-methoxyphenyl)quinoline](/img/structure/B4740359.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4740381.png)
![5-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4740412.png)

![5-[(anilinocarbonyl)amino]-2,2-dimethyl-N-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide](/img/structure/B4740421.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4740428.png)

![N'-[2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4740435.png)
![7-(difluoromethyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4740443.png)